4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine
CAS No.: 2640886-38-8
Cat. No.: VC11845533
Molecular Formula: C14H22N4O2S
Molecular Weight: 310.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640886-38-8 |
|---|---|
| Molecular Formula | C14H22N4O2S |
| Molecular Weight | 310.42 g/mol |
| IUPAC Name | [4-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C14H22N4O2S/c1-10(2)12-15-16-14(21-12)18-7-8-20-11(9-18)13(19)17-5-3-4-6-17/h10-11H,3-9H2,1-2H3 |
| Standard InChI Key | REAQTVCWVVGFTG-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN=C(S1)N2CCOC(C2)C(=O)N3CCCC3 |
| Canonical SMILES | CC(C)C1=NN=C(S1)N2CCOC(C2)C(=O)N3CCCC3 |
Introduction
The compound 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic organic molecule that integrates a 1,3,4-thiadiazole ring, a pyrrolidine group, and a morpholine moiety. These structural components are known for their significant roles in medicinal chemistry due to their biological activity and pharmacological potential. This article explores the synthesis, structural properties, and biological significance of this compound.
Structural Features
The molecular structure of the compound is defined by three key components:
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1,3,4-Thiadiazole Ring:
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Pyrrolidine Moiety:
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The pyrrolidine group attached via a carbonyl bond contributes to the rigidity and hydrophobicity of the molecule.
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Morpholine Ring:
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The morpholine unit provides water solubility and can act as a hydrogen bond acceptor, influencing the compound's pharmacokinetics.
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Synthesis Pathways
The synthesis of compounds containing similar thiadiazole frameworks typically involves:
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Cyclization Reactions:
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Functionalization:
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Substituents such as propan-2-yl groups are introduced through alkylation reactions to enhance pharmacological properties.
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Coupling with Morpholine:
Biological Activity
Compounds containing 1,3,4-thiadiazole rings exhibit diverse pharmacological activities due to their ability to interact with biological targets:
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Anticancer Properties:
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Antimicrobial Activity:
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Antioxidant Effects:
Analytical Characterization
The compound's structure can be confirmed through various spectroscopic techniques:
| Technique | Observations |
|---|---|
| NMR (1H & 13C) | Signals corresponding to thiadiazole protons and carbons; shifts for pyrrolidine |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight |
| IR Spectroscopy | Characteristic bands for C=O (amide) and C-N (heterocyclic) bonds |
Toxicity and Safety Profile
Preliminary studies on related thiadiazole derivatives indicate:
Applications
Potential applications of this compound include:
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Drug Development:
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As a lead compound for anticancer or antimicrobial agents.
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Chemical Probes:
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For studying enzyme inhibition or receptor interactions.
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